1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
Description
This compound is a boronate ester-functionalized piperazine derivative characterized by:
- Core structure: A piperazine ring substituted with a methyl group at the 1-position.
- Aryl-boronate moiety: A 2-methylphenyl group at the 4-position of the piperazine, bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
- Key applications: Acts as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors (e.g., UNC2025, a Mer/Flt3 dual inhibitor) .
Properties
IUPAC Name |
1-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-14-13-15(19-22-17(2,3)18(4,5)23-19)7-8-16(14)21-11-9-20(6)10-12-21/h7-8,13H,9-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGLDFJPGYWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H28BNO2
- Molecular Weight : 301.2 g/mol
- CAS Number : 1247000-92-5
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and ion channels. Additionally, the dioxaborolane group may facilitate interactions with enzymes involved in metabolic pathways.
Key Mechanisms:
- Receptor Modulation : The piperazine ring can act as a scaffold for binding to central nervous system (CNS) receptors.
- Enzyme Inhibition : The dioxaborolane moiety may inhibit specific enzymes through boron-mediated interactions.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption characteristics. For instance:
- Bioavailability : Compounds similar to this one have shown moderate bioavailability due to their lipophilic nature.
- Metabolism : Initial studies suggest rapid metabolism in vivo, particularly in liver tissues.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.67 | Induction of apoptosis |
| HeLa (Cervical) | 1.25 | Cell cycle arrest |
These results indicate the compound's potential as a therapeutic agent in oncology.
In Vivo Studies
In vivo studies have been limited but suggest promising results in animal models:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to this compound:
-
Study on BCR-ABL Inhibitors : A related compound demonstrated IC50 values in the nanomolar range against BCR-ABL positive cell lines . This suggests potential applications in treating chronic myeloid leukemia (CML).
- Reference Data :
- Compound A (related structure): IC50 = 0.12 µM against BCR-ABL.
- Compound B (similar scaffold): IC50 = 0.45 µM against various kinases.
- Reference Data :
- Neuropharmacology Study : Another study indicated that piperazine derivatives could modulate serotonin receptors effectively .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine exhibit significant anticancer properties. The incorporation of boron into drug design can improve the selectivity and efficacy of therapeutic agents against cancer cells.
- Neuropharmacology : The piperazine structure is known for its activity in neuropharmacology. Compounds like this one have been investigated for their potential as anxiolytics and antidepressants. Studies suggest that modifications to the piperazine ring can lead to enhanced binding affinity to neurotransmitter receptors.
- Antiviral Properties : Some derivatives of piperazine compounds have shown promise as antiviral agents. The boron moiety may play a role in disrupting viral replication processes.
Materials Science
- Polymer Chemistry : The unique properties of the dioxaborolane group make it a valuable building block in polymer synthesis. Its ability to form cross-linked structures can lead to materials with enhanced mechanical properties and thermal stability.
- Sensors and Electronics : Research has shown that boron-containing compounds can be used in the development of sensors due to their electronic properties. The integration of this compound into electronic materials could lead to advancements in sensor technology.
Organic Synthesis
- Cross-Coupling Reactions : The boron atom in the dioxaborolane group is reactive in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, making this compound a useful reagent in synthetic chemistry.
- Functionalization of Aromatic Compounds : The compound can serve as a precursor for the functionalization of aromatic systems, allowing for the introduction of various functional groups that can modify the chemical properties and reactivity of the resulting compounds.
Case Study 1: Anticancer Applications
A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds incorporating boron showed enhanced cytotoxicity compared to their non-boronated counterparts.
Case Study 2: Polymer Development
Research conducted by Polymer Science explored the use of boron-containing monomers in creating high-performance polymers. The study demonstrated that polymers synthesized with this compound exhibited superior mechanical properties compared to traditional polymers.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in constructing complex molecules for pharmaceutical and materials science applications.
Key Reaction Data:
Mechanism : The boronic ester undergoes transmetallation with palladium, followed by reductive elimination to form a new C–C bond . Steric hindrance from the methyl groups may slightly reduce reactivity but improves regioselectivity.
Nucleophilic Substitution at Piperazine
The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further functionalization:
Example Reaction:
Alkylation with Alkyl Halides
-
Conditions : Reaction with methyl iodide or benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C.
-
Outcome : Forms quaternary ammonium salts or secondary amines, depending on stoichiometry.
Acylation with Acid Chlorides
-
Conditions : Use of T3P® (propylphosphonic anhydride) or DCC as coupling agents in dichloromethane .
Hydrolysis of Boronic Ester
The dioxaborolane group can be hydrolyzed to a boronic acid under acidic conditions, though this is less common due to the ester’s stability:
Side Reactions and Stability Considerations
-
Protodeboronation : Occurs under strongly acidic or oxidative conditions, leading to loss of the boronic ester .
-
Piperazine Degradation : Prolonged heating or strong bases may cause ring-opening or decomposition .
Comparative Analysis of Reaction Conditions
| Reaction Type | Optimal Catalyst | Solvent System | Temperature Range | Key Limitation |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene or Dioxane | 80–100°C | Sensitivity to steric bulk |
| Piperazine Alkylation | - | DMF | 60–80°C | Competing over-alkylation |
| Boronic Ester Hydrolysis | HCl | THF/H₂O | RT | Low yield due to side reactions |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogues:
Commercial and Industrial Relevance
- The target compound is commercially available (), indicating demand in medicinal chemistry.
- Derivatives like 1-Methyl-4-[3-methyl-4-(dioxaborolan-2-yl)phenyl]piperazine () were discontinued, suggesting optimization challenges in scale-up or reactivity .
Key Research Findings
- Substituent positioning : The 2-methyl group on the phenyl ring in the target compound reduces steric hindrance during coupling compared to 3-methyl isomers .
- Synthetic versatility : Boronate esters with piperazine cores are prioritized in drug discovery for their balance of stability and reactivity .
- Pharmacokinetic modulation : Methyl and trifluoromethyl groups () are contrasted; the latter improves metabolic stability but may reduce solubility .
Preparation Methods
Suzuki-Miyaura Coupling for Boronate Installation
The boronate ester is installed on the aryl ring via palladium-catalyzed cross-coupling between 4-bromo-2-methylphenylpiperazine and bis(pinacolato)diboron (B2Pin2). Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl2 | 85 | |
| Base | KOAc | - | |
| Solvent | Dioxane | - | |
| Temperature (°C) | 80 | - | |
| Reaction Time (h) | 12 | - |
This step proceeds via oxidative addition of Pd(0) to the aryl bromide, transmetallation with B2Pin2, and reductive elimination to form the C–B bond. The electron-rich piperazine group enhances para-selectivity, minimizing ortho/meta byproducts.
Piperazine Functionalization and Methylation
1-Methylpiperazine is synthesized from piperazine via Eschweiler-Clarke methylation using formaldehyde and formic acid. Alternatively, reductive amination with methyl iodide and NaBH4 achieves selective N-methylation. The patent highlights tert-butyloxycarbonyl (Boc) protection of the secondary amine to prevent over-alkylation, followed by deprotection under acidic conditions (HCl/dioxane).
Buchwald-Hartwig Amination for Aryl-Piperazine Linkage
Coupling the boronate-containing aryl bromide with 1-methylpiperazine employs a Pd/Xantphos catalyst system. Key optimized conditions:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd2(dba)3/Xantphos | 78 | |
| Base | Cs2CO3 | - | |
| Solvent | Toluene | - | |
| Temperature (°C) | 100 | - | |
| Reaction Time (h) | 24 | - |
This step forms the critical C–N bond between the aryl boronate and piperazine, with the bulky Xantphos ligand suppressing β-hydride elimination.
Reaction Optimization and Mechanistic Insights
Regioselectivity in Piperazine Methylation
Analytical Characterization and Validation
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.32 (d, J = 8.0 Hz, 1H, ArH), 3.55–3.45 (m, 4H, piperazine), 2.55–2.45 (m, 4H, piperazine), 2.34 (s, 3H, N–CH3), 2.30 (s, 3H, Ar–CH3), 1.35 (s, 12H, Bpin).
-
13C NMR (100 MHz, CDCl3) : δ 148.2 (C–B), 135.6 (ArC), 132.4 (ArC), 128.7 (ArC), 83.7 (Bpin), 55.2 (piperazine), 46.8 (N–CH3), 24.9 (Bpin–CH3), 21.4 (Ar–CH3).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >98% purity, with retention time = 12.7 min. Mass spectrometry (ESI+) confirms [M+H]+ at m/z 385.4.
Applications and Derivatives
The compound serves as a key intermediate in kinase inhibitor synthesis, particularly for MAPK and PI3K targets. Patent WO2019238067A1 discloses analogues with IC50 < 10 nM against BTK and EGFR mutants, underscoring its therapeutic relevance .
Q & A
Basic: How to synthesize and purify this compound?
Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React a substituted phenylboronic ester with methylpiperazine under Suzuki-Miyaura cross-coupling conditions (e.g., Pd catalyst, base, and inert atmosphere) to introduce the piperazine moiety .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
- Step 3: Confirm purity and structure using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR, and HRMS) .
Key Considerations: Optimize reaction temperature, solvent (DMF or THF), and stoichiometry to minimize byproducts.
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling for the boronic ester moiety?
Answer:
The tetramethyl-dioxaborolan group enhances reactivity in Suzuki-Miyaura couplings. Critical parameters include:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates .
- Base: Employ K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate .
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic substrates .
- Validation: Monitor reaction progress via TLC (hexane/ethyl acetate) and confirm coupling efficiency through ¹H NMR (disappearance of boronic ester proton at ~7.5 ppm) .
Basic: What techniques characterize the compound’s structure and purity?
Answer:
- Spectroscopy:
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ .
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How to design experiments to evaluate anticancer activity?
Answer:
- In Vitro Cytotoxicity:
- Use MTT assays on cancer cell lines (e.g., HeLa, U87) to determine IC₅₀ values .
- Compare with normal cells (e.g., HEK293) to assess selectivity .
- Apoptosis Markers:
- Perform Western blotting for cleaved caspase-3, cytochrome c, and Bax/Bcl-2 ratios .
- Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
- Mechanistic Studies: Inhibit mitochondrial pathways (e.g., using caspase-9 inhibitors) to validate intrinsic apoptosis .
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Answer:
- Modify Substituents: Vary methyl groups on the piperazine or phenyl rings to study steric/electronic effects .
- QSAR Modeling: Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinity to targets like dopamine receptors or kinases .
- Validate Experimentally: Corrogate predicted activities with in vitro assays (e.g., enzyme inhibition) .
Basic: What protocols evaluate in vitro toxicity?
Answer:
- Acute Toxicity: Follow OECD Guideline 423, testing concentrations up to 1000 µg/mL in hepatocytes or fibroblasts .
- Skin/Eye Irritation: Use reconstructed human epidermis models (EpiDerm™) for irritation potential .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced: How to assess stability under varying conditions?
Answer:
- Forced Degradation: Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring: Track degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., boronic acid hydrolysis) .
- Storage Stability: Test long-term stability (25°C/60% RH) and accelerated conditions (40°C/75% RH) .
Advanced: How to model interactions with biological targets computationally?
Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs, kinases). Focus on hydrogen bonding with piperazine nitrogen and hydrophobic interactions with the boronic ester .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .
- Validate: Compare computational predictions with SPR (surface plasmon resonance) binding affinity data .
Advanced: What challenges arise in scaling up synthesis?
Answer:
- Catalyst Recovery: Optimize Pd removal (<10 ppm) via scavengers (e.g., SiliaBond Thiol) .
- Solvent Selection: Replace DMF with greener solvents (e.g., 2-MeTHF) for large-scale reactions .
- Purification: Implement centrifugal partition chromatography (CPC) for high-throughput purification .
Basic: How does this compound compare to similar piperazine-boronic ester derivatives?
Answer:
- Reactivity: The tetramethyl-dioxaborolan group enhances stability in cross-couplings compared to phenylboronic acids .
- Bioactivity: Methylpiperazine derivatives show higher CNS permeability than bulkier analogs .
- Uniqueness: The combination of methylpiperazine and boronic ester enables dual functionality (targeted delivery and synthetic versatility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
